molecular formula C8H6ClN3O2 B3152722 3-Chloro-1-methyl-4-nitro-1H-indazole CAS No. 74209-18-0

3-Chloro-1-methyl-4-nitro-1H-indazole

Cat. No. B3152722
CAS RN: 74209-18-0
M. Wt: 211.6 g/mol
InChI Key: GHPKVHZLNJAXHU-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-4-nitro-1H-indazole is a heterocyclic aromatic organic compound . Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An efficient pathway was disclosed for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives by 1,3-dipolar cycloaddition on dipolarophile compounds .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-methyl-4-nitro-1H-indazole can be found in the crystal structure analysis .


Chemical Reactions Analysis

Indazoles have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-1-methyl-4-nitro-1H-indazole is 152.581 . More detailed physical and chemical properties may be found in specific databases or literature .

Mechanism of Action

Indazole-containing compounds have been found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . An efficient pathway was disclosed for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives , which could be a promising direction for future research.

properties

IUPAC Name

3-chloro-1-methyl-4-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-5-3-2-4-6(12(13)14)7(5)8(9)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPKVHZLNJAXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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